

1,4-Dichloroanthraquinone molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dichloroanthraquinone

Cat. No.: B1630720

[Get Quote](#)

An In-Depth Technical Guide to **1,4-Dichloroanthraquinone**: Molecular Structure, Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of **1,4-dichloroanthraquinone** (CAS No: 602-25-5), a key halogenated aromatic compound. With full editorial control, this document is structured to deliver in-depth insights for researchers, chemists, and professionals in drug development and materials science. We will explore its fundamental molecular characteristics, detailed physicochemical properties, established synthesis protocols with mechanistic explanations, and standard purification and characterization techniques. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Applications

1,4-Dichloroanthraquinone is an organic compound built upon an anthraquinone core, featuring two chlorine substituents at the C1 and C4 positions.^[1] This substitution pattern imparts specific chemical reactivity and properties that make it a valuable intermediate in organic synthesis. It appears as an orange-yellow to brown crystalline solid and is noted for its stability and low solubility in water, while being soluble in several organic solvents.^{[1][2]}

Its primary industrial application lies in its role as a precursor for the synthesis of advanced dye and pigment molecules, such as vat brown BR and phthalocyanine dyes.^{[3][4]} Beyond

colorants, its reactive chlorine atoms serve as handles for further functionalization, making it a versatile building block for creating more complex functional materials and potential pharmaceutical scaffolds.^{[1][5]} Understanding its molecular properties and synthesis is therefore critical for leveraging its full potential in these fields.

Molecular Structure and Physicochemical Properties

The foundational characteristics of **1,4-dichloroanthraquinone** are dictated by its rigid, planar aromatic structure and the electron-withdrawing nature of its chloro and carbonyl substituents.

Molecular Structure

The IUPAC name for the compound is 1,4-dichloroanthracene-9,10-dione.^[6] Its structure consists of a central benzene ring fused to two cyclohexadienone rings, with chlorine atoms at the peri positions (1 and 4).

Caption: Molecular Structure of 1,4-dichloroanthracene-9,10-dione.

Physicochemical Data

The key quantitative properties of **1,4-dichloroanthraquinone** are summarized below. These values are critical for designing synthetic routes, purification protocols, and formulation studies.

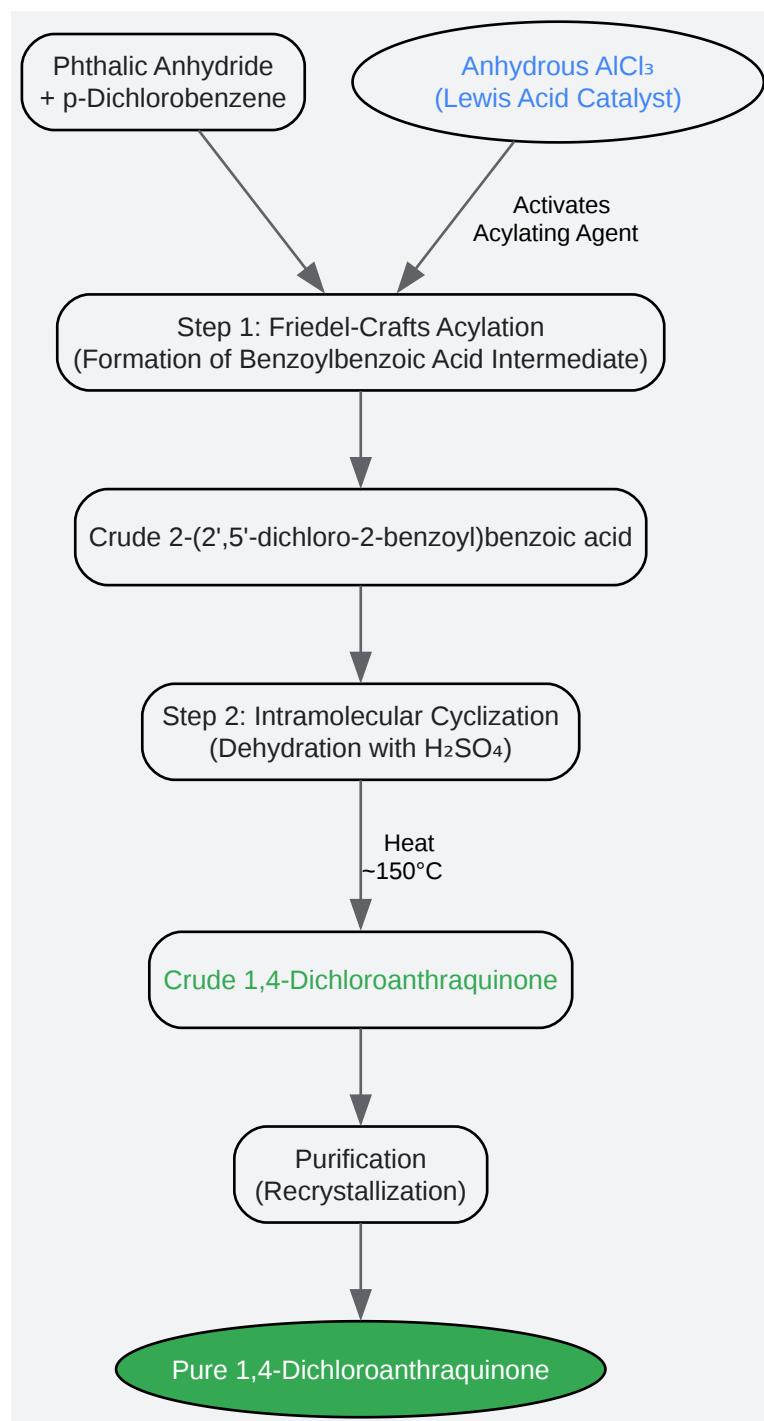
Property	Value	Source(s)
CAS Number	602-25-5	[3] [6]
Molecular Formula	C ₁₄ H ₆ Cl ₂ O ₂	[3] [6] [7]
Molecular Weight	277.10 g/mol	[3] [6] [7]
Appearance	Orange-yellow to brown needle-like crystals	[2] [4]
Melting Point	187-189 °C	[2] [4] [8]
Boiling Point	455.2 °C (Predicted)	[3] [4]
Solubility	Slightly soluble in ethanol, ether. Soluble in hot benzene, acetic acid, nitrobenzene, pyridine.	[2] [8]
InChIKey	CAHGWWVAXFJXDNI- UHFFFAOYSA-N	[6]

Synthesis via Friedel-Crafts Acylation

The most common and industrially relevant synthesis of **1,4-dichloroanthraquinone** proceeds via a two-step Friedel-Crafts reaction sequence. The process involves the acylation of a dichlorinated benzene ring with a phthalic acid derivative, followed by an intramolecular cyclization.

Synthesis Workflow

The overall transformation can be visualized as a two-stage process: intermolecular acylation to form a benzoylbenzoic acid intermediate, followed by an acid-catalyzed intramolecular cyclization (dehydration) to yield the final tricyclic quinone system.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,4-Dichloroanthraquinone**.

Detailed Experimental Protocol

This protocol is synthesized from established literature procedures.^[9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2',5'-Dichloro-2-benzoylbenzoic Acid

- Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
- Charging Reactants: To the flask, add phthalic anhydride (1.0 equivalent), p-dichlorobenzene (5.0 equivalents, serving as both reactant and solvent), and anhydrous aluminum chloride (AlCl_3) (1.5 equivalents).
 - Expertise & Experience:** Using an excess of p-dichlorobenzene ensures the reaction goes to completion and maintains a stirrable reaction medium. Anhydrous AlCl_3 is a crucial Lewis acid catalyst; it coordinates to the carbonyl oxygen of the anhydride, making the other carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich p-dichlorobenzene ring. The reaction must be kept anhydrous as AlCl_3 reacts violently with water.
- Reaction: Heat the mixture in an oil bath at 110-120 °C. The reaction progress can be monitored by the evolution of hydrogen chloride (HCl) gas, which should cease after approximately 4-6 hours.
- Work-up: Cool the reaction mixture to room temperature. Carefully pour the viscous product into a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex and precipitates the product.
- Isolation: Remove the excess p-dichlorobenzene via steam distillation. The remaining solid residue is the crude benzoylbenzoic acid intermediate. Filter the solid, wash with hot water, and dry.

Step 2: Cyclization to 1,4-Dichloroanthraquinone

- Reaction Setup: Place the dried intermediate from Step 1 into a clean, dry flask.
- Dehydration: Add concentrated sulfuric acid (approx. 5-10 parts by weight). Heat the mixture to 150 °C for 2-3 hours.

- Expertise & Experience: Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent. It protonates the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent benzene ring, closing the central ring and eliminating a molecule of water.
- Precipitation: Cool the reaction mixture and carefully pour it onto crushed ice. The crude **1,4-dichloroanthraquinone** will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with water until the filtrate is neutral to remove residual acid, then wash with a sodium carbonate solution, followed again by water. Dry the crude product.

Purification by Recrystallization

The crude product from the synthesis contains unreacted starting materials and side products. Recrystallization is an effective method for purification, leveraging the compound's differential solubility in a hot versus a cold solvent.

Detailed Recrystallization Protocol

- Solvent Selection: Based on solubility data, hot acetic acid or nitrobenzene are suitable solvents.^[2] For laboratory scale, glacial acetic acid is often preferred.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and a boiling chip. Heat the mixture gently on a hot plate until it boils and the solid dissolves completely. If needed, add more solvent dropwise until a saturated solution is achieved at the boiling point.
 - Trustworthiness: Using the minimum amount of hot solvent is critical for maximizing yield. Adding too much solvent will result in the product remaining dissolved even after cooling.
- Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes, then perform a hot filtration to remove the charcoal.
- Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure

crystals, as it allows the crystal lattice to form correctly, excluding impurities.

- Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol or petroleum ether to remove residual acetic acid.^[2] Dry the crystals in a vacuum oven.

Spectroscopic Characterization

Characterization by spectroscopic methods is essential to confirm the identity and purity of the synthesized **1,4-dichloroanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the carbon-hydrogen framework. Due to the molecule's symmetry, a simplified spectrum is expected.

- ¹H NMR: The spectrum will show two signals in the aromatic region. A multiplet corresponding to the two protons on the unsubstituted benzene ring (H-6, H-7) and another multiplet for the two protons adjacent to them (H-5, H-8). A third signal, a singlet, will be present for the two equivalent protons on the dichlorinated ring (H-2, H-3).
- ¹³C NMR: The spectrum will show signals for the unique carbon atoms. Key signals include those for the carbonyl carbons (~180 ppm), carbons bonded to chlorine, and other aromatic carbons.^[8]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of anthraquinones is characterized by multiple absorption bands from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.^[9]

- $\pi \rightarrow \pi$ Transitions:^{*} Expect strong absorption bands in the 220–350 nm range.
- $n \rightarrow \pi$ Transitions:^{*} A weaker, longer-wavelength absorption band is typically observed near 400 nm, which is responsible for the compound's yellow color.^[9]

Safety and Handling

1,4-Dichloroanthraquinone is classified as a hazardous substance and requires careful handling.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical wearing impervious gloves, safety goggles with side-shields, and a lab coat. Work should be performed in a certified chemical fume hood to avoid inhalation of dust.[\[10\]](#)
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water.[\[10\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[10\]](#)
 - Inhalation: Move the person to fresh air.[\[10\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[\[4\]](#)[\[11\]](#)

References

- ChemBK. (2023). **1,4-dichloroanthraquinone**.
- PubChem. (n.d.). **1,4-Dichloroanthraquinone**. National Center for Biotechnology Information.
- Google Patents. (n.d.). DE3513981A1 - Process for the preparation of **1,4-dichloroanthraquinone**.
- American Chemical Society. (1926). THE PREPARATION OF 1,4-DICHLORO-ANTHRAQUINONE FROM PHTHALIC ANHYDRIDE AND PARA-DICHLOROBENZENE. Journal of the American Chemical Society.
- PubChemLite. (n.d.). **1,4-dichloroanthraquinone** (C14H6Cl2O2).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Dichloroanthraquinone, 96%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,5-Dichloroanthraquinone | C₁₄H₆Cl₂O₂ | CID 6711 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-DICHLOROANTHRAQUINONE(82-46-2) 1H NMR spectrum [chemicalbook.com]
- 3. 1,4-Dichloroanthraquinone | C₁₄H₆Cl₂O₂ | CID 4179424 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-DICHLOROANTHRAQUINONE | 602-25-5 [chemicalbook.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 1,8-DICHLOROANTHRAQUINONE(82-43-9) 1H NMR spectrum [chemicalbook.com]
- 8. 1,4-Dichloro-5,8-dihydroxyanthraquinone | C₁₄H₆Cl₂O₄ | CID 76071 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,4-Dichloroanthraquinone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [1,4-Dichloroanthraquinone molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630720#1-4-dichloroanthraquinone-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com